正丁基-N-甲基苯胺

描述

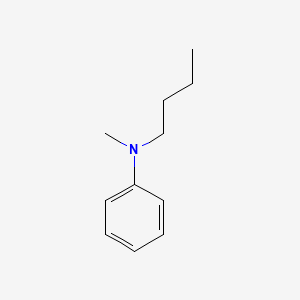

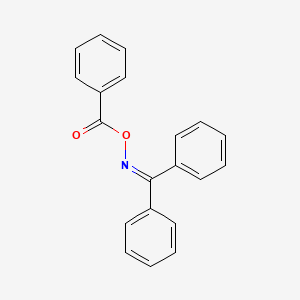

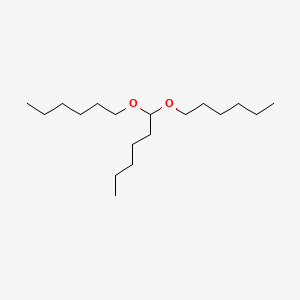

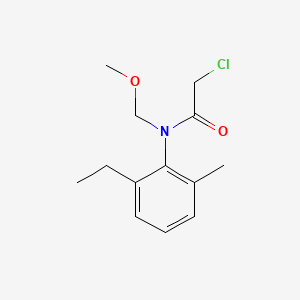

N-Butyl-N-methylaniline is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of n-Butyl-N-methylaniline involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The selective N-alkylation of amines is an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .Molecular Structure Analysis

The molecular formula of n-Butyl-N-methylaniline is C11H17N . The average mass is 163.259 Da and the monoisotopic mass is 163.136093 Da .Chemical Reactions Analysis

Aniline, an important model system for biological chromophores, undergoes ultrafast H-atom loss upon absorption of an ultraviolet photon . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, we can explore the ultrafast production of photofragments as a function of molecular structure .Physical and Chemical Properties Analysis

N-Butyl-N-methylaniline is a colorless viscous liquid . The substance turns brown when exposed to air . It is insoluble in water .科学研究应用

1. 在钯催化的不对称烷基化中的应用

N-(叔丁基)-N-甲基苯胺被发现具有 C(芳基)-N(胺) 键轴向手性。这些化合物已成功用于丙烯酸酯与丙二酸酯的钯催化不对称烯丙基烷基化,实现高达 95% 的对映体过量 (ee) (Mino et al., 2015).

2. 空间位阻大的 N-取代氨基二氯膦

N-(2,4-二叔丁基苯基)-N-甲基氨基二氯膦是一种空间位阻大的化合物,由涉及 N-甲基苯胺的反应合成。该化合物在新型非对称二膦的制备中起作用 (Rivière et al., 2002).

3. N-取代苯胺衍生物的酶促聚合

已经使用酶合成了各种水溶性 N-取代聚(烷基苯胺)(PNAA),如聚(N-甲基苯胺)和聚(N-丁基苯胺)。这些聚合物表现出多重且可逆的光学转变,这对于涉及极化子和双极化子态的应用非常重要 (Nabid & Entezami, 2005).

4. 钴催化的立体定向串联键形成

已经开发了钴(II) 催化的 N-甲基苯胺与苯乙烯氧化物立体定向偶联。该过程涉及串联 C-N 和 C-O 键的形成,并且可以以高光学纯度反应光学活性环氧化合物 (Satheesh et al., 2018).

5. 苯胺的气相烷基化

N-甲基苯胺在造纸、纺织染料、药物、香料和炸药等行业中很重要。已经研究了苯胺与甲醇气相烷基化形成 N-甲基苯胺,显示出比商业催化剂更高的选择性和需要更温和的操作条件 (Nehate & Bokade, 2009).

6. N-C 轴向手性苯胺

N-芳基-N-甲基-2-叔丁基-6-甲基苯胺衍生物表现出旋转稳定的 N-C 轴向手性结构。芳基团上对位取代基的电子效应显着影响旋转势垒,这对于理解分子运动和相互作用至关重要 (Iwasaki et al., 2018).

作用机制

安全和危害

未来方向

The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis . In this respect, particularly N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible . While classical methods for N-alkylation rely mainly on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides, modern hydrogen autotransfer (also called hydrogen borrowing) reactions offer an attractive alternative .

属性

IUPAC Name |

N-butyl-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRCMGYQFGOZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341973 | |

| Record name | n-Butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-49-7 | |

| Record name | n-Butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)

![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)